molecular formula C10H21ClN2 B11897932 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride

Cat. No.: B11897932
M. Wt: 204.74 g/mol
InChI Key: FYUSJDCKRYCNLL-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClN2 It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

Uniqueness

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride is unique due to its specific combination of piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;/h10-11H,1-9H2;1H

InChI Key

FYUSJDCKRYCNLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CCNCC2.Cl

Origin of Product

United States

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